Lower LogP and Higher Polar Surface Area Differentiate the 3-Hydroxy Scaffold
The 3‑hydroxy group reduces calculated logP by approximately 1.0–1.5 log units and increases tPSA by ≈11 Ų relative to unsubstituted azetidine‑1‑sulfonyl fluoride, moving the compound closer to the CNS MPO and oral lead‑like space [1]. The comparator lacks any hydrogen‑bond donor, which can limit solubility and reduce binding complementarity in hydrated pockets.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | logP = ‑1.29; tPSA = 58 Ų; H‑bond donors = 1; H‑bond acceptors = 3 [1] |
| Comparator Or Baseline | Azetidine‑1‑sulfonyl fluoride: logP ≈ ‑0.2 to +0.3 (estimated); tPSA ≈ 47 Ų; H‑bond donors = 0 [2] |
| Quantified Difference | ΔlogP ≈ ‑1.0 to ‑1.5; ΔtPSA ≈ +11 Ų |
| Conditions | Computed values (ChemAxon/OpenBabel‑derived) under standard conditions; experimental logP/logD pH 7.4 verification is advised. |
Why This Matters
A scaffold with intrinsically lower logP and a free hydroxyl can reduce the need for post‑hoc solubilizing groups, streamlining hit‑to‑lead optimization.
- [1] Chemspace CSSB00160523648: 3‑hydroxyazetidine‑1‑sulfonyl fluoride – computed properties (logP, PSA, H‑bond counts). View Source
- [2] Comparative estimated properties for azetidine‑1‑sulfonyl fluoride (CAS 1499‑55‑1) based on standard in silico prediction tools (e.g., SwissADME, ChemAxon). View Source
